D-Glucose-13C6,d7

Overview

Description

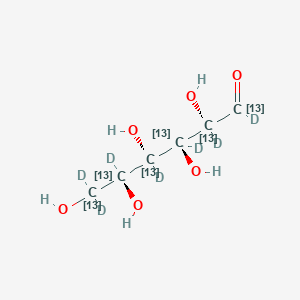

D-Glucose-13C6,d7: is a stable isotope-labeled compound of glucose, where six carbon atoms are replaced with carbon-13 isotopes and seven hydrogen atoms are replaced with deuterium. This compound is used extensively in scientific research, particularly in metabolic studies, due to its unique isotopic labeling which allows for precise tracking and analysis of metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-13C6,d7 involves the incorporation of carbon-13 and deuterium isotopes into the glucose molecule. This can be achieved through various chemical synthesis methods, including the use of labeled precursors in the synthesis process. The reaction conditions typically involve controlled environments to ensure the correct incorporation of isotopes without altering the glucose structure .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon and deuterium sources. The process is optimized for high yield and purity, often involving multiple steps of purification to ensure the final product meets the required isotopic enrichment levels .

Chemical Reactions Analysis

Types of Reactions: D-Glucose-13C6,d7 undergoes various chemical reactions similar to those of natural glucose. These include:

Oxidation: Conversion to gluconic acid or glucuronic acid.

Reduction: Formation of sorbitol.

Substitution: Formation of glucose derivatives through substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride or hydrogen in the presence of a catalyst.

Substitution: Various reagents depending on the desired derivative, such as acetic anhydride for acetylation

Major Products:

Oxidation: Gluconic acid, glucuronic acid.

Reduction: Sorbitol.

Substitution: Acetylated glucose derivatives

Scientific Research Applications

Metabolic Tracer Studies

D-Glucose-13C6,d7 is widely used as a tracer in metabolic studies due to its unique isotopic labeling, which allows researchers to track glucose metabolism in vivo. The compound's low natural abundance facilitates precise isotopomer analysis, making it an ideal candidate for investigating glucose kinetics.

Case Study: Glucose Kinetics Assessment

A study employed D-Glucose-13C6 as a tracer to assess glucose kinetics in healthy individuals using a liquid chromatography-mass spectrometry (LC-MS) method. Plasma samples were deproteinized and analyzed to gather isotope-abundance data. The results indicated that the isotopomer analysis provided accurate kinetic parameters for insulin sensitivity and plasma clearance rates, comparable to traditional methods .

Hyperpolarized NMR Spectroscopy

The use of this compound in hyperpolarized nuclear magnetic resonance (NMR) spectroscopy has opened new avenues for real-time metabolic monitoring. The compound can be hyperpolarized using techniques such as SABRE (Signal Amplification by Reversible Exchange), enhancing the sensitivity of NMR measurements.

Case Study: Hyperpolarization Techniques

Research demonstrated that this compound could be hyperpolarized effectively, allowing for the observation of its NMR spectra at millimolar concentrations within minutes. The enhancement factor achieved was significant, indicating potential for diagnosing conditions like cancer and metabolic disorders through real-time monitoring of glucose metabolism .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in isotope-dilution mass spectrometry (ID-MS) assays. Its high purity and isotopic enrichment make it suitable for developing sensitive assays to measure glucose concentrations in biological samples.

Case Study: Assay Development

A rapid assay method using this compound was validated for measuring plasma glucose levels with high specificity and accuracy. The method demonstrated sufficient dynamic range to measure both normal and diabetic blood glucose levels within a short processing time .

Research on Disease Mechanisms

This compound is instrumental in studying disease mechanisms related to metabolic disorders, such as diabetes and cancer. By tracing the pathways of glucose metabolism, researchers can identify anomalies that may indicate disease progression.

Case Study: Metabolic Flux Analysis

A comprehensive analysis utilizing this compound highlighted its role in understanding metabolic fluxes under hypoxic conditions. The study tracked the distribution of heavy carbon isotopes through various metabolites, providing insights into altered metabolic pathways associated with disease states .

Minimal Media Reagent

In microbiological research, this compound is used as a minimal media reagent to enhance microbial growth and production processes. Its isotopic labeling allows for tracking carbon sources during fermentation and other metabolic processes.

Application Example

Researchers have utilized this compound in growth media formulations to optimize bacterial and yeast cultures, leading to improved yields in biotechnological applications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Tracer Studies | Used to assess glucose kinetics in vivo | Accurate kinetic parameters derived from isotopomer analysis |

| Hyperpolarized NMR | Enhances sensitivity for real-time monitoring of glucose metabolism | Significant enhancement factors observed |

| Analytical Chemistry | Serves as a standard in ID-MS assays | High specificity and accuracy for plasma glucose measurement |

| Disease Mechanisms | Traces pathways of glucose metabolism related to diseases | Insights into altered metabolic pathways |

| Minimal Media Reagent | Enhances microbial growth in research settings | Improved yields observed in biotechnological applications |

Mechanism of Action

Molecular Targets and Pathways: D-Glucose-13C6,d7 exerts its effects by participating in the same metabolic pathways as natural glucose. The isotopic labeling allows researchers to track its movement and transformation within these pathways. The primary pathways involved include glycolysis, the citric acid cycle, and the pentose phosphate pathway .

Comparison with Similar Compounds

D-Glucose-13C6: Labeled with carbon-13 but not deuterium.

D-Glucose-d7: Labeled with deuterium but not carbon-13.

D-Glucose-1-13C: Labeled with carbon-13 at the first carbon position

Uniqueness: D-Glucose-13C6,d7 is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides more detailed information in metabolic studies compared to compounds labeled with only one type of isotope .

Biological Activity

D-Glucose-13C6,d7 is a stable isotope-labeled form of glucose that has garnered attention in various biological and metabolic studies. This compound, characterized by its deuterium and carbon-13 labeling, serves as a valuable tool in tracing metabolic pathways, studying cellular metabolism, and understanding the biochemical processes in living organisms.

- Molecular Formula : C₆H₁₂O₆ (with isotopic labeling)

- Molecular Weight : 193.15 g/mol

- Purity : 98%

- Applications : Used in metabolic tracer studies, proteomics, and metabolomics.

Metabolic Tracing

This compound is extensively used in metabolic studies due to its ability to trace glucose metabolism in various biological systems. For instance, it has been employed to investigate the role of glucose in histone acetylation during muscle stem cell differentiation. Research indicates that glucose-derived acetyl-CoA influences histone acetylation states, which are crucial for regulating gene expression during myogenesis .

Table 1: Key Findings on Histone Acetylation and Glucose Metabolism

Case Studies

-

Muscle Stem Cell Differentiation :

In a study examining the metabolic shifts during muscle stem cell activation and differentiation, it was found that low glucose utilization leads to increased availability of acetyl-CoA, enhancing histone acetylation. This change is pivotal for transitioning from a quiescent to an activated state . -

Fatty Acid Synthesis :

This compound has also been utilized to trace fatty acid synthesis pathways. Isotopically labeled glucose provides insights into how glucose contributes to lipid metabolism, particularly under varying physiological conditions . -

Microbial Metabolism :

Research involving E. coli has shown that D-Glucose-13C6 can be used to study the activity of enzymes involved in folate metabolism, highlighting its utility in understanding microbial metabolic pathways .

Research Findings

The application of this compound extends beyond basic metabolic tracing; it plays a significant role in elucidating complex biochemical interactions:

- Histone Modification : The compound's role in modifying histones underscores its importance in epigenetic regulation during cellular processes such as differentiation and proliferation.

- Metabolic Regulation : Studies indicate that this compound can impact the expression of key metabolic enzymes, thereby influencing overall cellular metabolism and energy production pathways .

Q & A

Q. How is D-Glucose-¹³C₆,d₇ utilized in tracing central carbon metabolism in cell cultures?

Basic

D-Glucose-¹³C₆,d₇ is used to track glucose-derived metabolites in glycolysis, the TCA cycle, and the pentose phosphate pathway. Cells are cultured in media where unlabeled glucose is replaced with the isotopically labeled form. The ¹³C labels allow tracing via NMR or mass spectrometry (MS), while deuterium (d₇) simplifies spectral analysis by reducing proton noise in NMR . For example, in cancer cell studies, this dual labeling helps quantify lactate production and TCA cycle activity, revealing metabolic reprogramming in malignancies .

Q. What considerations are necessary for ensuring isotopic purity in experimental setups?

Basic

Isotopic purity (>98% ¹³C and >97% deuterium) must be verified using HPLC or MS to avoid contamination from unlabeled glucose. Certificate of Analysis (CoA) documents should be reviewed for batch-specific data. Purity impacts metabolic flux accuracy; impurities can skew ¹³C enrichment measurements in downstream metabolites .

Q. How can researchers resolve discrepancies in metabolic flux data from D-Glucose-¹³C₆,d₇ studies?

Advanced

Discrepancies may arise from kinetic isotope effects (KIEs) due to deuterium’s stronger C-D bonds, which slow enzymatic reactions. To isolate ¹³C-specific effects, use singly labeled controls (e.g., D-Glucose-¹³C₆). Cross-validate findings with alternative tracers like D-Galactose-¹³C₆ or D-Mannose-¹³C₆,d₇ to confirm pathway-specific flux .

Q. What are the implications of dual isotopic labeling on enzyme kinetics?

Advanced

Deuterium labeling can alter enzyme binding affinity or turnover rates due to KIEs, particularly in dehydrogenases (e.g., glucose-6-phosphate dehydrogenase). While ¹³C has minimal kinetic impact, deuterium may reduce glycolysis rates in vivo. Pre-test enzyme activity with deuterated vs. non-deuterated glucose in vitro to assess interference .

Q. What storage protocols preserve D-Glucose-¹³C₆,d₇ stability?

Basic

Store at room temperature in airtight, desiccated containers to prevent hygroscopic degradation. Avoid prolonged exposure to light or moisture, which can hydrolyze deuterium bonds. Reconstitute aliquots in deuterium-depleted water for NMR experiments to maintain spectral clarity .

Q. How does deuterium labeling influence in vivo vs. in vitro metabolic studies?

Advanced

In vitro, deuterium’s KIEs are manageable under controlled conditions. In vivo, deuterium may accumulate in body water, potentially altering global metabolism. Use shorter labeling periods (<24 hrs) and monitor deuterium enrichment in plasma to avoid systemic confounding .

Q. Which analytical techniques optimize detection of ¹³C and deuterium labels?

Basic

- NMR : ¹³C NMR tracks positional ¹³C enrichment in metabolites (e.g., citrate in the TCA cycle). Deuterium labeling reduces ¹H background noise.

- LC-MS : High-resolution MS (e.g., Orbitrap) quantifies mass shifts (M+6 for ¹³C₆; M+7 for d₇) in labeled metabolites .

Q. How does D-Glucose-¹³C₆,d₇ differentiate cancer cell metabolism?

Advanced

Malignant cells exhibit the Warburg effect, prioritizing glycolysis over oxidative phosphorylation. By tracing ¹³C-labeled lactate and TCA intermediates, researchers quantify glycolytic vs. mitochondrial ATP production. For example, PKM2 knockout cells show reduced ¹³C incorporation into citrate, indicating impaired TCA flux .

Q. What validates bioequivalence between labeled and unlabeled D-glucose?

Basic

Compare growth rates, ATP production, and metabolite profiles in cells cultured with labeled vs. unlabeled glucose. D-Glucose-¹³C₆,d₇ should not alter cell viability or metabolic output under isotopic steady-state conditions. Control experiments confirm isotopic labeling does not perturb baseline metabolism .

Q. How can D-Glucose-¹³C₆,d₇ be integrated into multi-omics workflows?

Advanced

Combine stable isotope-resolved metabolomics (SIRM) with proteomics/transcriptomics:

Use ¹³C labeling to map metabolic fluxes in cultured cells.

Pair with RNA-seq to correlate flux changes with gene expression (e.g., upregulated glycolytic enzymes).

Validate enzyme activity via proteomic quantification. Ensure deuterium labeling does not interfere with protein extraction or MS detection .

Q. Key Methodological Considerations

- Data Tables : Refer to isotopic comparison tables (e.g., D-Glucose-¹³C₆ vs. D-Mannose-¹³C₆,d₇) to select optimal tracers for specific pathways .

- Contradiction Analysis : Use orthogonal methods (e.g., flux balance analysis + tracer data) to resolve conflicting results .

Properties

IUPAC Name |

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-VVZLUFAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.